molecular formula C5H8N2O2 B13519125 Methyl 3-amino-3-cyanopropanoate

Methyl 3-amino-3-cyanopropanoate

Cat. No.: B13519125
M. Wt: 128.13 g/mol
InChI Key: SXMQOUAWBSCRFC-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cyanopropanoate is an organic compound featuring a methyl ester group, an amino substituent, and a cyano group on the propanoate backbone. This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

methyl 3-amino-3-cyanopropanoate

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)2-4(7)3-6/h4H,2,7H2,1H3

InChI Key

SXMQOUAWBSCRFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-cyanopropanoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with an amine under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic attack of the amine on the cyano group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyanopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of diamines.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diamines.

Scientific Research Applications

Methyl 3-amino-3-cyanopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-cyanopropanoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Methyl 3-chloro-3-oxopropanoate (CAS 37517-81-0)
  • Structure: Chloro and oxo groups replace the amino and cyano groups.
  • Reactivity: The electron-withdrawing chloro and oxo groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution (e.g., hydrolysis or aminolysis). In contrast, the amino and cyano groups in Methyl 3-amino-3-cyanopropanoate may promote alternative pathways, such as cycloaddition or Michael additions .
  • Applications : Primarily used in laboratory research for synthesizing β-keto esters.
Methyl 3-(3-cyanophenyl)-3-(methoxyimino)propanoate
  • Structure: A phenyl ring with a cyano substituent and methoxyimino group replaces the amino and cyano groups on the propanoate chain.
  • The methoxyimino group may participate in condensation reactions, unlike the amino group, which can act as a nucleophile .
  • Applications : Likely used in heterocyclic synthesis (e.g., pyrroles).
Methyl 3-amino-3-cyclobutylpropanoate (CAS 1391202-69-9)
  • Structure: Cyclobutyl group replaces the cyano substituent.
  • The cyano group in the target compound, being linear and electron-withdrawing, may facilitate conjugate addition reactions .

Physicochemical and Hazard Profiles

Compound Key Functional Groups Reactivity Highlights Hazard Notes
This compound Amino, cyano, methyl ester Nucleophilic amino group; cyano enables conjugation Toxicology not well-studied (similar to warnings in )
Methyl 3-chloro-3-oxopropanoate Chloro, oxo, methyl ester High electrophilicity; prone to hydrolysis Lab use only; hazardous upon inhalation
Methyl 3-(3-cyanophenyl)-3-(methoxyimino)propanoate Cyano, methoxyimino, phenyl Aromatic stabilization; imino reactivity No direct hazard data available

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